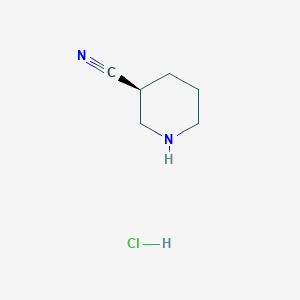

(S)-piperidine-3-carbonitrile hydrochloride

Vue d'ensemble

Description

Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals . Carbonitrile refers to nitrile compounds which contain a cyano group (-C≡N) attached to a carbon atom. Hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base .

Applications De Recherche Scientifique

Fluorescent Probes for DNA Detection

A study conducted by Perin et al. (2011) demonstrated the use of novel benzimidazo[1,2-a]quinolines, substituted with piperidine, as potential fluorescent probes for DNA detection. This research highlighted the enhanced fluorescence emission intensity of these compounds, indicating their potential applications in DNA-specific fluorescent probe development (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Synthesis of Piperidinium Salts of Pyrimidinones

Bararjanian et al. (2010) reported on the synthesis of piperidinium salts of pyrimidinones. This study involved a four-component reaction, which included piperidine, showcasing its role in synthesizing complex chemical structures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Antiproliferative Activities

El-Sayed et al. (2014) investigated the antiproliferative activities of 6-indolypyridine-3-carbonitrilile derivatives, synthesized using piperidine. These compounds were evaluated against various human cancer cell lines, revealing their potential in cancer research (El-Sayed, Shirazi, El-Meligy, El-ziaty, Nagib, & Parang, 2014).

Serotonin 5-HT3 Receptor Antagonists

Mahesh et al. (2004) synthesized a series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds using piperidine. These compounds showed potential as serotonin 5-HT3 receptor antagonists, indicating their relevance in neurological research (Mahesh, Perumal, & Pandi, 2004).

In Vitro Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives

El-Agrody et al. (2020) utilized piperidine in the synthesis of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. These compounds were assessed for their in vitro anticancer activity against multiple cancer cell lines. This study contributes to the development of new anticancer agents (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

Synthesis of Piperidines and Constrained Amino Acids

Vervisch et al. (2010) explored the conversion of aziridines into piperidines, which were then used to synthesize constrained amino acids, amino alcohols, and other compounds. This research highlights the versatility of piperidine derivatives in synthesizing structurally diverse molecules (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).

Propriétés

IUPAC Name |

(3S)-piperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNVDGLCOHDISF-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736649 | |

| Record name | (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915277-26-8 | |

| Record name | (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

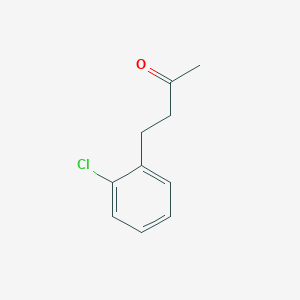

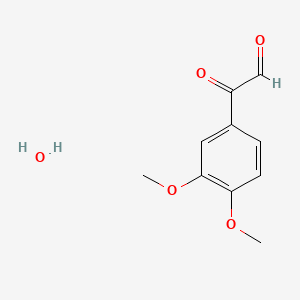

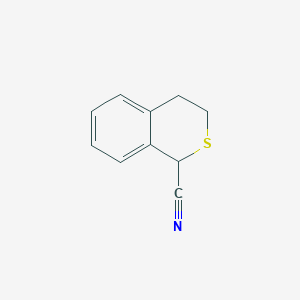

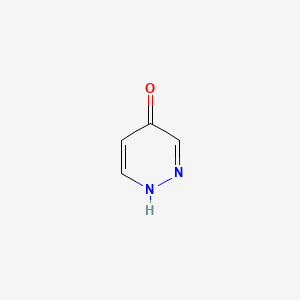

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

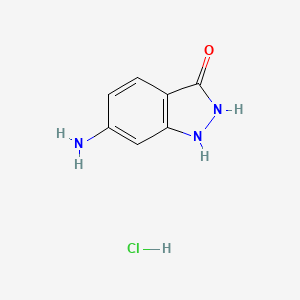

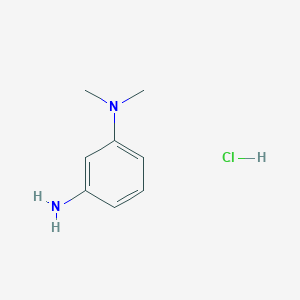

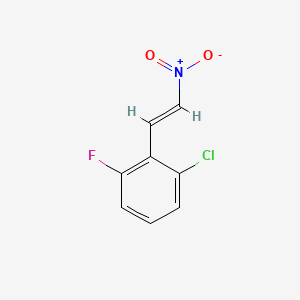

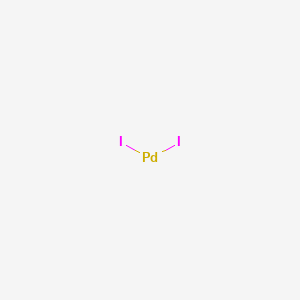

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B3021902.png)

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B3021904.png)